N,N,4,6-tetramethylpyrimidine-2-sulfonamide
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Overview
Description
N,N,4,6-tetramethylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties . This compound features a pyrimidine ring substituted with four methyl groups and a sulfonamide functional group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,6-tetramethylpyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide precursors. One common method includes the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈) . Another approach involves the three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride (ZnCl₂) .
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow processes to enhance efficiency and yield. These processes often involve the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,4,6-tetramethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N,N,4,6-tetramethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,4,6-tetramethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle, thereby inhibiting bacterial growth . In anticancer research, it binds to human estrogen receptor alpha and CDK2/Cyclin proteins, potentially disrupting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide drug used in veterinary medicine.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur (VI) species used as precursors for polymers and drug candidates.
Uniqueness
N,N,4,6-tetramethylpyrimidine-2-sulfonamide stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.
Properties
Molecular Formula |
C8H13N3O2S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
N,N,4,6-tetramethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6-5-7(2)10-8(9-6)14(12,13)11(3)4/h5H,1-4H3 |
InChI Key |
YDNLUICHURKBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
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